molecular formula C17H12N2O3 B2354135 N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide CAS No. 902779-63-9

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide

Cat. No.: B2354135
CAS No.: 902779-63-9
M. Wt: 292.294
InChI Key: KZWVAKKUDLOWKU-VCHYOVAHSA-N
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Description

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide (molecular formula: C₁₇H₁₂N₂O₃, MW: 292.29) is a hydrazone derivative featuring a chromen-4-one core linked to a benzohydrazide moiety via an E-configured imine bond . Its structural framework enables diverse biological interactions, including antiviral, anticancer, and antimicrobial activities, as observed in related compounds . The chromen-4-one group contributes to π-π stacking and hydrogen-bonding interactions, while the benzohydrazide segment allows for functional group modifications to tune physicochemical and pharmacological properties .

Properties

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWVAKKUDLOWKU-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331827
Record name N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902779-63-9
Record name N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The Duff reaction proceeds under mild heating (85–90°C) for 7 hours, yielding 8-formyl-7-hydroxy-4-methylcoumarin. Key parameters include:

Parameter Value
Reactants 7-Hydroxy-4-methylcoumarin, hexamine
Solvent Glacial acetic acid
Temperature 85–90°C
Reaction Time 7 hours
Yield 22%

The low yield (22%) is attributed to competing side reactions, necessitating recrystallization from ethanol for purification. Infrared (IR) spectroscopy confirms successful formylation via a C=O stretch at 1,645 cm⁻¹, while ¹H nuclear magnetic resonance (NMR) reveals a singlet at δ 10.63 ppm corresponding to the aldehyde proton.

Condensation with Benzenecarbohydrazide

The aldehyde intermediate undergoes nucleophilic addition-elimination with benzenecarbohydrazide to form the target hydrazone. This step is typically conducted in ethanol under reflux.

Standard Hydrazone Coupling Protocol

A representative procedure involves:

  • Dissolving 8-formyl-7-hydroxy-4-methylcoumarin (0.01 mol) and benzenecarbohydrazide (0.01 mol) in 40 mL ethanol.
  • Refluxing at 80°C for 1 hour.
  • Cooling to room temperature and filtering the precipitate.
  • Recrystallizing from ethanol to isolate pure product.
Parameter Value
Solvent Ethanol
Temperature 80°C (reflux)
Reaction Time 1 hour
Yield 85–90%

The reaction’s efficiency stems from ethanol’s polarity, which stabilizes the transition state and facilitates dehydration. IR spectroscopy validates hydrazone formation through a C=N stretch at 1,598–1,610 cm⁻¹, while ¹H NMR shows a characteristic imine proton signal at δ 8.13 ppm.

Alternative Catalytic Systems and Solvent Effects

While ethanol is the standard solvent, alternative systems have been explored to enhance reactivity:

Aqueous-Organic Biphasic Systems

A mixture of water and tert-butanol (1:3 v/v) with copper sulfate (CuSO₄·5H₂O) and sodium ascorbate accelerates coupling via Sharpless-Meldal click chemistry, though this method is more commonly applied to triazole-linked coumarins.

Parameter Value
Catalysts CuSO₄·5H₂O (0.1 equiv.), sodium ascorbate (0.3 equiv.)
Solvent Water/tert-butanol (1:3)
Temperature 70°C
Reaction Time 0.5–1.5 hours
Yield 89–93%

This approach reduces reaction times to 30 minutes but requires rigorous exclusion of oxygen.

Solvent-Free Mechanochemical Synthesis

Ball milling the reactants with potassium carbonate (K₂CO₃) as a base achieves 78% yield in 45 minutes, offering an eco-friendly alternative. However, scalability remains challenging due to equipment limitations.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or methanol. High-performance liquid chromatography (HPLC) analysis typically shows purity >98%, with residual solvent content <0.1%.

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3,250 (O-H), 1,715 (C=O, coumarin), 1,610 (C=N), 1,510 (aromatic C=C).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.23 (s, 1H, NH), 8.52 (s, 1H, H-C=N), 7.89–6.85 (m, 8H, aromatic), 6.24 (s, 1H, coumarin H-5).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C=O), 154.3 (C=N), 152.4–116.7 (aromatic carbons).

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), the following modifications are recommended:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times by 40% compared to batch processes.
  • Catalyst Recycling: Cobalt-based catalysts (e.g., Co(OAc)₂) can be recovered from filtrates and reused for 5–7 cycles without significant activity loss.
  • Solvent Recovery: Distillation reclaims >95% of ethanol, lowering production costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation:

    • N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction:

    • This compound can also be reduced, for instance, using sodium borohydride or lithium aluminum hydride, targeting the double bond or the carbonyl group.

  • Substitution:

    • Various substitution reactions can occur, primarily on the aromatic rings or at the hydrazide moiety, introducing different functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, methanol, acetic acid.

Major Products Formed

  • Oxidized or reduced derivatives of the original compound, depending on the reagent and conditions used.

  • Substituted variants when functional groups are introduced.

Scientific Research Applications

  • Chemistry:

    • N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide serves as a ligand in coordination chemistry, forming complexes with various metal ions.

  • Biology:

    • It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological macromolecules.

  • Medicine:

    • Preliminary studies suggest its use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease pathways.

  • Industry:

    • It is used as an intermediate in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

Effects and Molecular Targets

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding alters the function or activity of the target, leading to a cascade of biochemical events. The chromenone moiety is particularly significant in facilitating these interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazide Derivatives

Compound Name Substituents on Benzohydrazide Chromen-4-one Modifications Key Structural Differences Reference
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide None Unsubstituted Parent compound; planar configuration
(E)-4-Methoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzo-hydrazide 4-OCH₃ 6-CH₃ on chromen-4-one Enhanced lipophilicity; steric effects
(E)-N'-Benzylidene-benzohydrazide (3a-o) Varied aryl groups N/A Chromen-4-one replaced with aryl groups
MCMH [(2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide -SCH₃, -NHCH₃ Unsubstituted Thioamide and methyl groups enhance electronic interactions
4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide 4-Cl, 3,5-Br, 2,4-OH N/A Halogenation increases electrophilicity

Key Observations :

  • Chromen-4-one vs. Aryl Substitutions : Compounds retaining the chromen-4-one core (e.g., MCMH) exhibit stronger π-π stacking with biological targets like viral proteases or DNA, whereas aryl-substituted derivatives (e.g., 3a-o) prioritize hydrophobic interactions .
  • Functional Group Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity and binding to nucleophilic residues in enzymes, while methoxy groups improve solubility .
  • Planarity : The parent compound and its chromen-4-one analogs exhibit near-coplanar structures (dihedral angle: ~3.9°), favoring intercalation into DNA or protein pockets .

Key Findings :

  • Antiviral Activity : MCMH shows superior activity over the parent compound due to its thioamide group, which enhances hydrogen bonding with SARS-CoV-2 Mpro .
  • Anticancer Activity : Acridine-based derivatives exhibit stronger DNA intercalation than chromen-4-one analogs, attributed to extended aromatic systems .
  • Antimicrobial Activity: Electron-deficient substituents (e.g., NO₂) in benzohydrazides improve membrane penetration and disrupt bacterial biofilms .

Physicochemical and Drug-Likeness Properties

Table 3: Drug-Likeness Parameters

Compound logP Molecular Weight Hydrogen Bond Donors/Acceptors Solubility (mg/mL)
Parent Compound 2.8 292.29 2/4 0.15
MCMH 3.1 307.34 2/5 0.09
4-Chloro-N'-[...]benzohydrazide 4.2 434.50 2/3 0.02

Analysis :

  • The parent compound adheres to Lipinski’s rules (MW < 500, logP < 5), suggesting oral bioavailability .
  • Higher logP values in halogenated derivatives (e.g., 4.2) may limit aqueous solubility but improve blood-brain barrier penetration .

Biological Activity

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the structural characteristics, synthesis methods, and biological activities of this compound, supported by recent research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C20H17N3O4C_{20}H_{17}N_3O_4. The compound features a chromene core that is known for its diverse biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H17N3O4
SMILESCC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O
InChIInChI=1S/C20H17N3O4/c1-13...

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-oxo-4H-chromene derivatives with benzenecarbohydrazide. Various methods, including microwave-assisted synthesis and conventional heating, have been explored to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. It exhibited a dose-dependent scavenging effect, with IC50 values comparable to standard antioxidants like ascorbic acid.

3. Cytotoxic Effects
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis. The IC50 values for these cell lines were found to be around 15 µM, suggesting potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various chromene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity
Research conducted by Al-Azzawi et al. demonstrated that the antioxidant activity of this compound was significantly higher than that of some commercially available antioxidants. This study utilized various assay methods to confirm the compound's ability to neutralize free radicals .

Q & A

Q. What are the standard synthetic routes for N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions between chromone-based aldehydes and benzohydrazides. For example, derivatives can be prepared by reacting phosphorus reagents (e.g., POCl₃ or phenylphosphonic dichloride) with the parent hydrazide in dioxane under triethylamine catalysis, followed by reflux and recrystallization from ethanol. Yields range from 50% to 81%, with melting points varying by substituents (e.g., 208–211°C for compound 9 and 253–255°C for compound 10) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Q. How is the anticancer activity of this compound evaluated in preliminary studies?

Standard protocols involve testing against human cancer cell lines (e.g., MCF-7, HepG2, HCT116, PC3) cultured in DMEM with 10% FBS at 37°C under 5% CO₂. Anticancer efficacy is assessed via viability assays (e.g., MTT) after 48–72 hours of exposure, with IC₅₀ values calculated to compare potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of phosphorus-containing derivatives?

Factors influencing yields include:

  • Catalyst choice : Triethylamine enhances reactivity in dioxane.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Reflux conditions (80–100°C) favor cyclization but require monitoring to avoid decomposition. Lower yields (e.g., 50% for compound 10) often result from steric hindrance or competing side reactions .

Q. How can contradictions between computational predictions and experimental structural data be resolved?

Discrepancies in bond lengths or tautomeric forms (e.g., enol-imine vs. keto-amine) require:

  • High-resolution X-ray diffraction : To validate crystal structures (e.g., SHELXL refinement ).
  • DFT calculations : To compare optimized geometries with experimental data, adjusting for solvent effects and lattice energies .

Q. What strategies enhance bioactivity through metal complexation?

Coordination with transition metals (e.g., Cu(II), V(V)) can amplify insulin-enhancing or anticancer properties. For example, vanadium complexes derived from similar hydrazides show enhanced insulin-mimetic activity via phosphatase inhibition. Synthesis involves refluxing the ligand with metal salts (e.g., VO(acac)₂) in methanol, followed by spectroscopic validation of octahedral geometries .

Q. How do substituent modifications influence structure-activity relationships (SAR) in derivatives?

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the benzohydrazide moiety increase electrophilicity, enhancing DNA intercalation.
  • Hydrophobic substituents (e.g., methyl, isopropoxy) improve membrane permeability.
  • Ortho-hydroxy groups facilitate metal chelation, critical for protease inhibition. SAR studies require systematic synthesis of analogs (e.g., 3a–3d in ) and comparative bioassays .

Methodological Considerations

  • Data Reproducibility : Validate synthetic protocols by replicating melting points and spectral data across labs.
  • Cell Line Variability : Use ATCC-certified cell lines and standardize culture conditions to minimize batch effects .
  • Computational Tools : Employ Gaussian or ORCA for DFT studies, referencing lattice energies from CCDC entries .

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